E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline
Description
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is a styrylquinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 2, methyl groups at positions 6 and 8, and a nitrovinyl group at position 3 in the E-configuration. Styrylquinolines are a class of bioactive compounds with demonstrated applications as HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antiallergic agents . The structural uniqueness of this compound arises from the strategic placement of substituents, which influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-6,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-5-9(2)12-11(6-8)7-10(13(14)15-12)3-4-16(17)18/h3-7H,1-2H3/b4-3+ |
InChI Key |
ZLHXNLJIZFMIMO-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core with 6,8-Dimethyl Substitution
The quinoline nucleus bearing methyl groups at positions 6 and 8 can be synthesized starting from appropriately substituted anilines. For example, aniline derivatives substituted at the ortho and para positions with methyl groups react with ethyl acetoacetate in the presence of acetic acid or polyphosphoric acid (PPA) to form hydroxyquinolines.
The reaction proceeds via imine intermediate formation, followed by cyclization at elevated temperatures to yield hydroxyquinoline intermediates.
Chlorination at Position 2 of Quinoline
Hydroxyquinoline intermediates are chlorinated using phosphorus oxychloride (POCl3) to afford 2-chloroquinolines in high yields. This step is critical to introduce the chloro substituent at position 2 of the quinoline ring.
The chlorination conditions typically involve refluxing the hydroxyquinoline with POCl3 under controlled temperature to ensure quantitative conversion.
Introduction of the (2-Nitro)vinyl Group via Olefination
The key step to install the (2-nitro)vinyl substituent at position 3 involves olefination reactions of the 2-chloroquinoline intermediate with 2-nitrobenzaldehyde or its derivatives.
A common approach is the Knoevenagel condensation or Horner–Wadsworth–Emmons (HWE) reaction using phosphonate reagents in the presence of bases, which affords the (E)-configured styrylquinoline derivatives with excellent stereoselectivity.
In the presence of catalysts such as p-toluenesulfonamide, the reaction is typically carried out in high-boiling solvents like xylene or acetic anhydride under reflux conditions for 24 hours to ensure complete conversion.
Purification and Characterization
After synthesis, the crude product is purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane or dichloromethane/hexane mixtures.
The purified compound exhibits characteristic ^1H NMR peaks confirming the trans-configuration of the vinyl group, with coupling constants (J) in the range of 15–16 Hz, and signals corresponding to chloro and methyl substitutions on the quinoline ring.
Single-crystal X-ray diffraction analysis is often employed for definitive structural confirmation.
Summary Table of Preparation Steps
Research Findings and Analysis
The synthetic route described is efficient and scalable, using commercially available starting materials and avoiding expensive catalysts such as palladium.
The chlorination step with POCl3 is robust and yields the 2-chloroquinoline intermediate quantitatively, facilitating downstream functionalization.
Olefination reactions using aromatic aldehydes bearing nitro substituents proceed with high stereoselectivity to afford the (E)-isomer, which is the biologically active form in many cases.
Purification by chromatography followed by spectroscopic and crystallographic characterization ensures the structural integrity and purity of the compound.
The methodology aligns with industrial synthesis practices, emphasizing stability of intermediates, ease of storage, and avoidance of costly reagents.
Chemical Reactions Analysis
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted quinoline derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile compound in synthetic organic chemistry. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives with potential applications in pharmaceuticals and material science.
Table 1: Common Reactions of this compound
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen gas with catalyst | Amino derivatives |
| Reduction | Tin(II) chloride or iron powder | Reduced nitro group |
| Nucleophilic Substitution | Amines or thiols | Various substituted quinoline derivatives |
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. Studies have shown that quinoline derivatives with similar structures can inhibit the proliferation of cancer cells. For instance, compounds related to this quinoline have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer) .
Mechanism of Action
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. The presence of the nitro group is believed to enhance its reactivity and biological activity.
Case Studies on Antitumor Activity
- In Vitro Studies : A series of quinoline derivatives were evaluated for their cytotoxicity against various cancer cell lines. Compounds with nitro substituents exhibited enhanced anti-proliferative effects compared to non-nitro counterparts.
- In Vivo Studies : Animal models treated with related quinoline derivatives showed reduced tumor growth rates and increased survival times compared to control groups, highlighting the therapeutic potential of such compounds .
Mechanism of Action
The mechanism of action of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, methyl, and nitrovinyl groups may enhance its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline, a comparative analysis with structurally analogous compounds is provided below:
Table 1: Structural and Functional Comparison of Selected Styrylquinoline Derivatives
Substituent Position and Bioactivity
- Methyl Group Placement: The 6,8-dimethyl configuration in the target compound provides steric bulk near the quinoline core, which may enhance binding to hydrophobic pockets in biological targets, such as HIV-1 integrase .
- Halogen Effects: The bromine substituent in E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline () increases molecular weight by ~51 g/mol compared to the target compound. Bromine’s larger atomic radius and polarizability may improve π-π stacking interactions in protein binding sites but could also reduce solubility in aqueous environments.
Functional Group Variations
- Nitrovinyl vs. Diethoxycarbonyl : The nitrovinyl group in the target compound is a stronger electron-withdrawing group than the diethoxycarbonyl moiety in ’s derivative. This difference may influence redox properties and metabolic stability, with nitro groups often associated with higher reactivity in biological systems.
- Sensitivity to Structural Isomerism: The specificity of bioreporters for 2-nitrobenzoic acid (2NBA) () underscores the importance of nitro group positioning. While unrelated to quinoline derivatives, this highlights nitro groups’ role in molecular recognition, suggesting that the nitrovinyl group in the target compound may confer unique biorecognition capabilities.
Biological Activity
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including the use of environmentally benign solvents and catalysts. Recent studies have highlighted green synthesis techniques that minimize toxic byproducts while maximizing yield. For instance, a study demonstrated an efficient synthesis using 1,3-dimethylurea/l-tartaric acid as a non-toxic reaction medium .
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interaction with cellular mechanisms involved in tumor proliferation and apoptosis. The following subsections detail specific areas of biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For example, studies on structurally related quinolines have shown potent anti-proliferative effects against various human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer) .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 | 2.38 | |
| HT29 | 4.52 | |
| T24 | 9.86 |
These findings suggest that this compound may possess similar antitumor efficacy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. Additionally, its nitro group may play a crucial role in enhancing its reactivity and biological activity .
Case Studies
Several case studies have explored the biological implications of quinoline derivatives similar to this compound:
- In Vitro Studies : A study conducted on a series of quinoline derivatives demonstrated that compounds with nitro substituents exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-nitro counterparts .
- In Vivo Studies : Animal models treated with quinoline derivatives showed reduced tumor growth rates and increased survival times compared to control groups. These results underscore the potential therapeutic applications of compounds like this compound in oncology .
Q & A
Q. Advanced
- Electron-withdrawing effects : The 2-chloro group deactivates the quinoline ring, reducing unwanted electrophilic substitutions but increasing susceptibility to nucleophilic attack at C3 .
- Steric effects : 6,8-Dimethyl groups hinder rotation of the nitrovinyl group, stabilizing the E-configuration and reducing photoisomerization .
- Nitrovinyl redox activity : The nitro group participates in charge-transfer complexes, detectable via cyclic voltammetry (reduction peaks at −0.8 to −1.2 V vs. Ag/AgCl) .
What computational methods aid in predicting the compound’s spectroscopic and reactivity profiles?
Q. Advanced
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predict NMR chemical shifts (<2 ppm deviation from experimental data) and IR vibrational modes .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., nitroreductases), highlighting the nitro group’s role as a redox-active pharmacophore .
- MD simulations : GROMACS assesses solvation effects on stability, revealing aqueous aggregation tendencies due to hydrophobic methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
